N6-Succinyllysine

Proteomics Post-Translational Modification Acylation Crosstalk

Cross-reactive acyl-lysine analogs compromise succinylation site identification and SIRT5 activity data. N6-Succinyllysine (CAS 52685-16-2) is the authentic, modification-specific reference standard that eliminates this risk. • LC-MS/MS quantitation: High-purity calibrant validates retention times, fragmentation patterns, and corrects ion suppression in DIA (SWATH-MS) workflows at sub-5% baseline succinylation stoichiometry. • Antibody tools: Used as hapten conjugated to KLH/BSA for generating pan-specific anti-succinyllysine antibodies with negligible acetyl-BSA cross-reactivity. • Enzymatic assays: Authentic SIRT5 desuccinylase substrate for high-throughput screening of selective modulators in metabolic disease and cancer research.

Molecular Formula C10H18N2O5
Molecular Weight 246.26
CAS No. 52685-16-2
Cat. No. B609389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Succinyllysine
CAS52685-16-2
SynonymsN6-Succinyllysine;  epsilon-Succinyllysine;  Succinyllysine, 6-; 
Molecular FormulaC10H18N2O5
Molecular Weight246.26
Structural Identifiers
SMILESC(CCNC(=O)CCC(=O)O)CC(C(=O)O)N
InChIInChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
InChIKeyZAFOVBXOMIXMTH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N6-Succinyllysine (CAS 52685-16-2): A Fundamental Post-Translational Modification Standard for Acylation Research and Procurement


N6-Succinyllysine is a post-translational modification (PTM) of lysine residues, formed by the covalent attachment of a succinyl group to the ε-amino group of lysine. It is a naturally occurring acylation found across prokaryotes and eukaryotes, where it regulates protein function, stability, and metabolic pathways [1]. The compound is widely utilized as a reference standard in mass spectrometry-based proteomics and as an antigen for generating modification-specific antibodies, enabling the detection and quantification of protein succinylation .

Why N6-Succinyllysine Cannot Be Replaced by Other Lysine Acylations in Research and Industrial Applications


Lysine residues are subject to diverse acylations—including acetylation, malonylation, and glutarylation—each imparting distinct structural and functional consequences. N6-Succinyllysine introduces a larger, more negatively charged group compared to acetylation, leading to unique protein conformational changes and interactions [1]. Furthermore, the enzymatic machinery for writing (succinyl-CoA-dependent), reading (specific binding proteins), and erasing (SIRT5 desuccinylase) this modification is distinct from that of other acylations, meaning that experimental and diagnostic tools must be precisely matched to the target PTM [2]. Substitution with a different acylation standard or antibody would yield false-negative or cross-reactive results, compromising data integrity and procurement value.

Quantitative Differentiation of N6-Succinyllysine Against Closest Analogs: A Procurement-Focused Evidence Guide


Site-Specific Overlap with Acetylation Varies Significantly Across Organisms

In E. coli, 66% of identified succinylation sites are also acetylated at the same lysine residue, whereas in HeLa cells, this overlap is only 27% [1]. This quantitative difference in site-specific co-occurrence demonstrates that succinylation and acetylation are not interchangeable modifications and that their regulatory roles diverge significantly between prokaryotic and eukaryotic systems. Procurement of N6-succinyllysine as a standard is essential for accurately mapping these distinct modification landscapes.

Proteomics Post-Translational Modification Acylation Crosstalk

Subcellular Enrichment on Mitochondrial Proteins Differs Quantitatively from Acetylation

In HeLa cells, succinylation sites were detected approximately 2-fold more frequently on mitochondrial proteins compared to acetylation sites; in mouse liver, this enrichment was approximately 1.3-fold [1]. This differential subcellular targeting indicates that succinylation plays a more prominent role in mitochondrial processes than acetylation, and that experimental systems using generic anti-acetyllysine antibodies will miss or underestimate mitochondrial succinylation events.

Mitochondrial Biology Subcellular Proteomics Metabolism

Stoichiometry Distribution in E. coli Shows Predominantly Low Occupancy but with a Distinct High-Occupancy Subset

Using SWATH data-independent acquisition mass spectrometry, the majority of lysine succinylation site occupancies in E. coli were determined to be relatively low (<1%–5%), but a subset of sites exhibited higher stoichiometry (>5%) [1]. This quantitative distribution profile is distinct from that reported for acetylation in the same organism, where a broader range of occupancies from <1% to 98% was observed [2]. The low baseline stoichiometry of succinylation necessitates high-sensitivity detection methods and pure reference standards for accurate quantification.

Quantitative Proteomics Stoichiometry SWATH-MS

Antibody Specificity: Negligible Cross-Reactivity with Acetylated BSA

Commercially available pan anti-succinyllysine antibodies demonstrate high specificity for the succinyl modification, with no detectable cross-reactivity to acetylated bovine serum albumin (BSA) or unmodified BSA in ELISA and Western blot applications . In contrast, antibodies raised against other acylations (e.g., acetyllysine) do not recognize succinylated proteins. This specificity ensures that immunoaffinity enrichment using anti-succinyllysine antibodies selectively captures succinylated peptides, enabling unambiguous identification of succinylation sites in complex proteomes [1].

Immunoaffinity Antibody Validation PTM Detection

Charge Shift Magnitude: A −2 Net Charge Change Distinguished from Acetylation and Methylation

Succinylation introduces a larger structural moiety and a more significant charge alteration compared to acetylation or methylation. The ε-amino group of lysine transitions from a +1 charge state (unmodified) to −1 upon succinylation, a net change of −2 [1]. In contrast, acetylation results in a net change of −1 (from +1 to 0), while monomethylation causes no net charge change [1]. This greater electrostatic perturbation is predicted to have more pronounced effects on protein conformation, protein-protein interactions, and enzyme activity.

Biophysical Chemistry Protein Structure Electrostatics

Enzymatic Desuccinylation by SIRT5: A Unique Eraser Activity

The NAD+-dependent deacylase SIRT5 is the primary enzyme responsible for removing succinyl groups from lysine residues [1]. SIRT5 exhibits robust desuccinylase activity but also possesses demalonylase and deglutarylase activities [2]. However, kinetic studies reveal that SIRT5 has distinct substrate preferences: the catalytic efficiency (kcat/Km) for desuccinylation can differ from that for demalonylation or deglutarylation depending on the peptide context [3]. This enzymatic specificity underpins the unique regulatory dynamics of succinylation and highlights the need for succinylation-specific assays and inhibitors.

Enzymology Sirtuins Metabolic Regulation

Optimal Research and Industrial Application Scenarios for N6-Succinyllysine Based on Quantitative Evidence


Mass Spectrometry Reference Standard for Succinylation Site Identification and Stoichiometry Quantification

N6-Succinyllysine serves as an essential calibrant and reference standard in LC-MS/MS workflows for the identification and quantification of protein succinylation sites. Given the low baseline stoichiometry of succinylation (often <1%–5% occupancy in E. coli) [1], accurate quantification requires high-purity standards to validate retention times, fragmentation patterns, and to correct for ion suppression effects. The compound is particularly critical for data-independent acquisition (DIA) methods like SWATH-MS, where precise mass calibration and fragment ion assignment are paramount [2].

Antigen for Generation and Validation of Succinylation-Specific Antibodies

N6-Succinyllysine is used as a hapten conjugated to carrier proteins (e.g., KLH, BSA) to raise pan-specific anti-succinyllysine antibodies. These antibodies exhibit negligible cross-reactivity with acetylated BSA [1], making them indispensable for immunoaffinity enrichment of succinylated peptides from complex proteomes. The compound is also employed as a blocking peptide in antibody validation assays to confirm specificity and to quantify antibody affinity via ELISA or surface plasmon resonance (SPR).

Substrate for SIRT5 Desuccinylase Activity Assays and Inhibitor Screening

N6-Succinyllysine-containing peptides or proteins are used as substrates in in vitro enzymatic assays to measure SIRT5 desuccinylase activity [1]. The compound enables the development of fluorescence-based or mass spectrometry-based assays for high-throughput screening of SIRT5 modulators. Given the distinct substrate preferences of SIRT5 for succinyl over malonyl or glutaryl groups in certain contexts [2], the use of authentic N6-succinyllysine substrates is critical for assay specificity and for identifying selective SIRT5 inhibitors with therapeutic potential in metabolic diseases and cancer.

Structural Biology Studies of Succinyl-Lysine Recognition Domains

N6-Succinyllysine is incorporated into synthetic peptides for structural and biophysical studies of succinyl-lysine reader domains, such as the YEATS domain of GAS41 [1]. The larger size and greater negative charge of the succinyl group compared to acetyl or malonyl groups [2] result in distinct binding modes and affinities. Quantitative binding assays (e.g., SPR, ITC) using N6-succinyllysine peptides provide precise KD values that inform structure-based drug design and the development of chemical probes targeting succinylation-dependent protein-protein interactions.

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